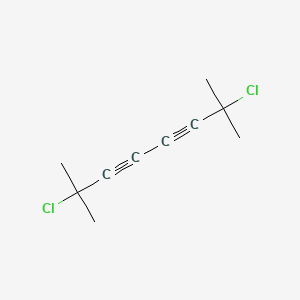
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- is a chemical compound with the molecular formula C10H14Cl2. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to an octadiyne backbone. It is a member of the alkyne family, which is known for its triple bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethyl-3,5-octadiyne.
Chlorination: The introduction of chlorine atoms is achieved through chlorination reactions. This can be done using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent, such as dichloromethane (CH2Cl2), at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- may involve large-scale chlorination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of triple bonds and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethyl-3,5-octadiyne-2,7-diol: This compound has hydroxyl groups instead of chlorine atoms.
1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol: Similar structure but with different functional groups.
Uniqueness
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
2431-48-3 |
|---|---|
Molekularformel |
C10H12Cl2 |
Molekulargewicht |
203.10 g/mol |
IUPAC-Name |
2,7-dichloro-2,7-dimethylocta-3,5-diyne |
InChI |
InChI=1S/C10H12Cl2/c1-9(2,11)7-5-6-8-10(3,4)12/h1-4H3 |
InChI-Schlüssel |
FLCBMIQHUHLSRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC#CC(C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


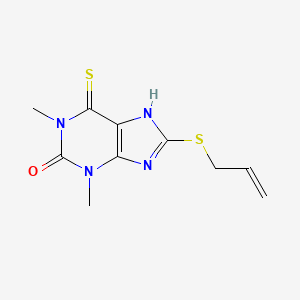


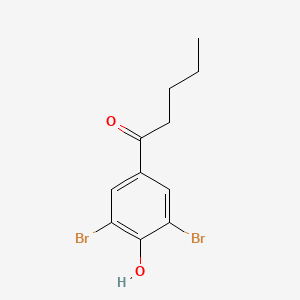

![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
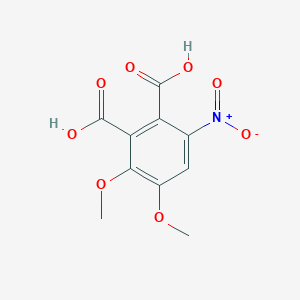
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
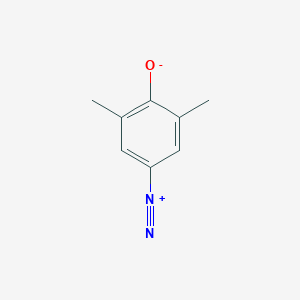
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
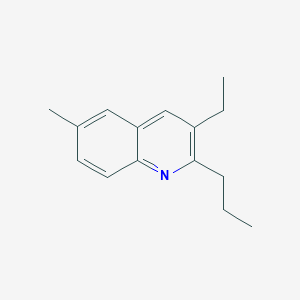
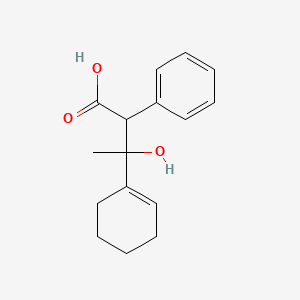
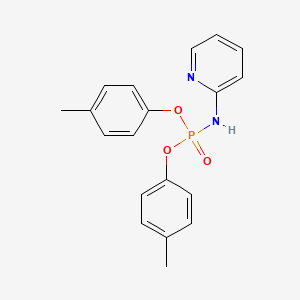
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
